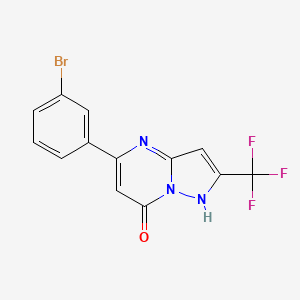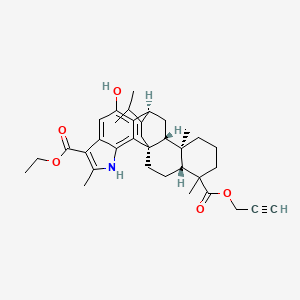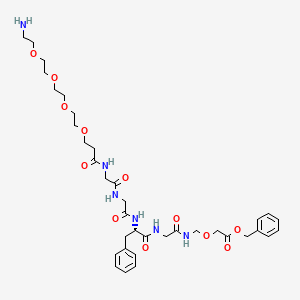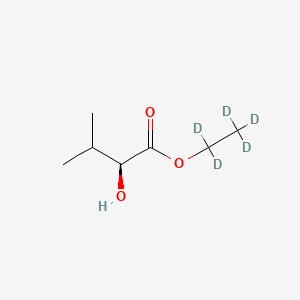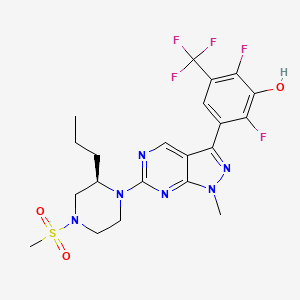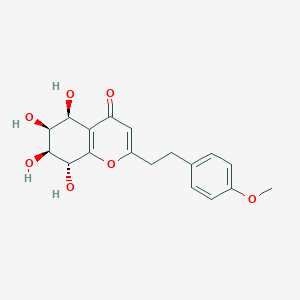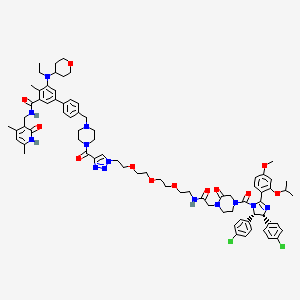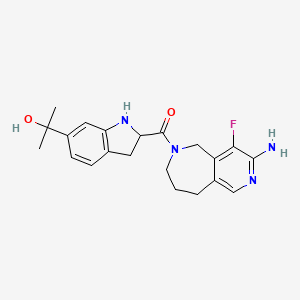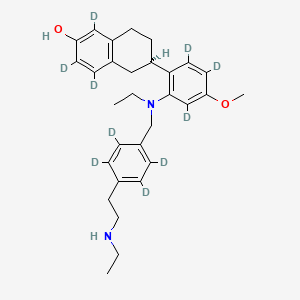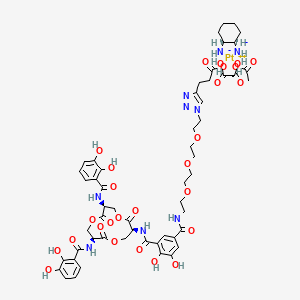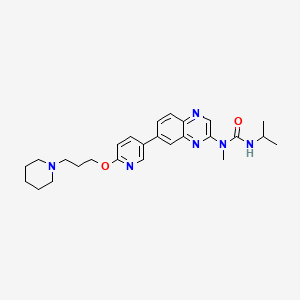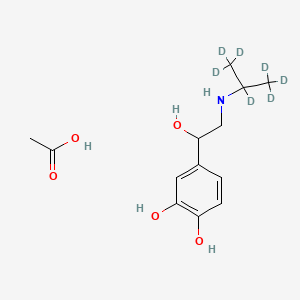
Isoprenaline-d7 (acetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isoprenaline-d7 (acetate) is a deuterated form of isoprenaline, a synthetic catecholamine and non-selective beta-adrenergic agonist. It is primarily used as an internal standard for the quantification of isoprenaline by gas chromatography or liquid chromatography-mass spectrometry . The deuterium labeling helps in distinguishing it from the non-labeled isoprenaline during analytical procedures.
準備方法
The synthesis of Isoprenaline-d7 (acetate) involves the deuteration of isoprenaline, followed by acetylation. The deuteration process typically replaces hydrogen atoms with deuterium atoms, which can be achieved using deuterated reagents under specific reaction conditions. . Industrial production methods would follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
化学反応の分析
Isoprenaline-d7 (acetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol form.
Substitution: Nucleophilic substitution reactions can replace the acetyl group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Isoprenaline-d7 (acetate) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in analytical chemistry for the quantification of isoprenaline.
Biology: In studies involving beta-adrenergic receptor interactions and signaling pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of isoprenaline.
Industry: In quality control and assurance processes for the production of isoprenaline and related compounds.
作用機序
Isoprenaline-d7 (acetate) exerts its effects by acting as a beta-adrenergic receptor agonist. Upon binding to beta-1 and beta-2 adrenergic receptors, it activates G-protein coupled receptors, leading to the exchange of GDP for GTP on the alpha subunit. This activation triggers a cascade of intracellular events, including the production of cyclic AMP (cAMP) from ATP by adenylate cyclase. The increase in cAMP levels leads to various physiological responses such as increased heart rate, bronchodilation, and vasodilation .
類似化合物との比較
Isoprenaline-d7 (acetate) can be compared with other deuterated and non-deuterated beta-adrenergic agonists, such as:
Isoprenaline: The non-deuterated form, used for similar applications but without the advantage of deuterium labeling.
Epinephrine: Another beta-adrenergic agonist with a broader range of physiological effects.
特性
分子式 |
C13H21NO5 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
acetic acid;4-[2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C11H17NO3.C2H4O2/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-2(3)4/h3-5,7,11-15H,6H2,1-2H3;1H3,(H,3,4)/i1D3,2D3,7D; |
InChIキー |
HGXCPMXRCHCTKD-AUYCXRIESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
正規SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


